4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a phenyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Introduction of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and piperidine moiety allow the compound to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-5-(morpholin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 4-phenyl-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole ring, a phenyl group, and a piperidine moiety. This combination allows for unique interactions with biological targets and provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
4-phenyl-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c19-14-16-15-13(11-17-9-5-2-6-10-17)18(14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOKXMHGUALLKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NNC(=S)N2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407342 |
Source
|
Record name | 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65924-80-3 |
Source
|
Record name | 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.